3-Bromo-2-chloro-6-fluorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-6-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHWYUNHLSYXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303470 | |
| Record name | 3-Bromo-2-chloro-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943830-15-7 | |
| Record name | 3-Bromo-2-chloro-6-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943830-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-chloro-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 2 Chloro 6 Fluorophenol
Direct Halogenation Approaches
Direct halogenation of phenolic compounds is a primary method for introducing bromine and chlorine atoms onto the aromatic ring. The success of these approaches hinges on the ability to control the position of halogenation, which is influenced by the existing substituents and the choice of halogenating agents and catalysts.
Selective Ortho-Bromination and Chlorination Strategies
The synthesis of halogenated phenols often involves the selective introduction of halogen atoms at positions ortho to the hydroxyl group. For instance, the mono-ortho-bromination of para-substituted phenols can be achieved with high efficiency using N-bromosuccinimide (NBS) in ACS-grade methanol (B129727). mdpi.comnih.gov This method can yield the desired product in short reaction times, often with excellent selectivity, particularly in the presence of a catalytic amount of para-toluenesulfonic acid (p-TsOH). mdpi.comnih.gov The p-TsOH is believed to direct the bromination to the ortho position in para-substituted phenols. mdpi.com
Similarly, selective ortho-chlorination of phenols can be achieved using specific catalytic systems. A Lewis basic selenoether catalyst has been reported to be highly efficient for the ortho-selective electrophilic chlorination of phenols. nsf.gov This catalytic approach can provide high regioselectivity, favoring the ortho position over the para position. nsf.gov Another method involves the use of bromine chloride in an inert organic solvent, which has been shown to selectively brominate the ortho position of certain phenols. google.com
Halogenation of 2-Fluorophenol and Other Fluorinated Phenolic Precursors
2-Fluorophenol and its derivatives are key starting materials for the synthesis of 3-bromo-2-chloro-6-fluorophenol. The fluorine atom at the 2-position influences the regioselectivity of subsequent halogenation steps. The synthesis of 2-bromo-6-fluorophenol, a related compound, highlights the strategies that can be adapted. sigmaaldrich.com A patented method describes the selective ortho-bromination of phenols, including o-chlorophenol, using bromine chloride, which could potentially be applied to 2-fluorophenol. google.com
Furthermore, a preparation method for 2-bromo-6-fluoroaniline (B133542) starts from o-fluoroaniline, involving protection of the amino group, followed by bromination and subsequent deprotection. google.com This indicates that multi-step sequences involving functional group manipulation are often necessary to achieve the desired substitution pattern on a fluorinated ring. The synthesis of ortho-fluorophenols from non-aromatic precursors has also been explored, offering alternative routes to these key intermediates. nih.gov
Catalytic Considerations in Halogenation (e.g., Anhydrous Aluminum Chloride)
Lewis acids like anhydrous aluminum chloride (AlCl₃) play a crucial role as catalysts in halogenation reactions. fluorine1.ru In Friedel-Crafts type reactions, AlCl₃ acts as a halogen carrier, polarizing the halogenating agent and increasing its electrophilicity, thereby facilitating the substitution on the aromatic ring. quora.com While AlCl₃ is a powerful catalyst, its use requires anhydrous conditions, as it readily hydrolyzes in the presence of water, forming aluminum hydroxide (B78521) and rendering it inactive. quora.com
The catalytic activity of AlCl₃ has been demonstrated in the halogenation of polyfluoroaromatic compounds. fluorine1.ru For instance, it has been used to produce halotetrafluorobenzenes from tetrafluorobenzenes in high yields. fluorine1.ru The choice of solvent is also critical in these reactions, with halogenated hydrocarbons often being preferred. fluorine1.ru
Multi-Step Synthetic Sequences
Due to the challenge of achieving the correct substitution pattern in a single step, multi-step synthetic sequences are often employed for the preparation of complex molecules like this compound. These routes offer greater control over the introduction of each substituent.
Routes Initiating from Substituted Benzenes
Multi-step syntheses often begin with a simpler, appropriately substituted benzene (B151609) derivative. For example, a synthesis might start with chlorobenzene, which is then nitrated. The nitro group can then be reduced to an amino group, which can be diazotized and subsequently replaced with a hydroxyl group to form a phenol (B47542). youtube.com The directing effects of the existing substituents guide the position of each newly introduced group.
A similar strategy can be envisioned for the synthesis of this compound, likely starting from a difluoro- or chlorofluoro-substituted benzene derivative. A closely related compound, 2-fluoro-6-chlorophenol, is prepared industrially via a three-step process involving sulfonation, chlorination, and hydrolysis. This approach could potentially be adapted by using appropriately substituted starting materials and halogenating agents.
Synthesis via Trifluoronitrobenzene Intermediates
While no direct synthesis of this compound from a trifluoronitrobenzene intermediate was found, a patent describes the preparation of 3-bromo-2-fluoronitrobenzene. google.com This synthesis starts from o-bromoaniline and proceeds through acetylation, nitration, hydrolysis, and a diazotization-fluorination sequence. google.com This intermediate, 3-bromo-2-fluoronitrobenzene, could potentially be a precursor to the target molecule. The nitro group could be reduced to an amine, which could then be diazotized and replaced by a hydroxyl group. Subsequent chlorination would then be required to yield the final product. This multi-step approach highlights the use of functional group interconversions to achieve the desired substitution pattern.
Sulfonation-Chlorination-Hydrolysis Sequences for Halophenols
A classic approach to directing halogenation on a phenol involves a sulfonation-chlorination-hydrolysis sequence. This method leverages the directing effects of the sulfonyl group.
Sulfonation: The initial step involves the sulfonation of a substituted phenol. The sulfonic acid group typically directs incoming electrophiles to the ortho and para positions.
Chlorination: Subsequent chlorination introduces a chlorine atom at a position dictated by the existing substituents. For instance, in the synthesis of related chloro-phenols, the chlorination of a phenol derivative is a key step. The reaction of benzene with chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) results in the formation of chlorobenzene. youtube.com This electrophilic aromatic substitution proceeds through the formation of a carbocation intermediate. youtube.com
Hydrolysis: The final step involves the removal of the sulfonic acid group via hydrolysis, typically under acidic conditions, to yield the target halophenol.
A related strategy is employed in the synthesis of 2-bromo-6-fluoroaniline, where a sulfonamide group is used to protect the para position of o-fluoroaniline, thereby directing bromination to the desired ortho position. google.com This highlights the utility of sulfonyl groups in controlling regioselectivity during the synthesis of halogenated aromatics. google.com
Utilizing Lithium Diisopropylamide (LDA) and Trimethyl Borate in Synthesis
The use of strong bases like lithium diisopropylamide (LDA) followed by reaction with an electrophile is a powerful method for the directed ortho-metalation and subsequent functionalization of aromatic compounds.
Directed Ortho-Metalation: LDA is a strong, non-nucleophilic base capable of deprotonating the position ortho to an existing directing group, such as a hydroxyl or methoxy (B1213986) group. This generates a lithiated intermediate.
Reaction with Trimethyl Borate: The lithiated species can then react with an electrophile like trimethyl borate. Subsequent workup with an oxidizing agent such as hydrogen peroxide yields the corresponding phenol. This strategy allows for the introduction of a hydroxyl group at a specific, otherwise unreactive, position on the aromatic ring.
Fluorination Strategies
The introduction of a fluorine atom onto an aromatic ring often requires specialized reagents due to the high reactivity of elemental fluorine.
Application of N-Fluoropyridinium Salts
N-fluoropyridinium salts are effective and easy-to-handle electrophilic fluorinating agents. nih.govnih.gov These reagents have broad applications in the fluorination of various organic compounds, including phenols. nih.gov
The reactivity of N-fluoropyridinium salts can be fine-tuned by altering the substituents on the pyridine (B92270) ring. orgsyn.org For instance, N-fluoropyridinium triflate and its derivatives are versatile fluorinating agents with varying degrees of reactivity and selectivity. orgsyn.org An important feature of these reagents is their high ortho-selectivity in the fluorination of phenols, which is attributed to hydrogen bonding between the counteranion and the phenolic hydroxyl group. nih.gov
The general method for preparing N-fluoropyridinium salts involves the direct fluorination of pyridine or its derivatives in the presence of a suitable salt at low temperatures. nih.govorgsyn.org
Table of N-Fluoropyridinium Salt Types
| Reagent Type | Characteristics | Reference |
| N-fluoropyridinium triflates | Generally useful, with fluorinating power adjustable by ring substituents. | orgsyn.org |
| Counteranion-bound N-fluoropyridinium salts | Highly selective, affording preferential ortho-fluorination of phenols. | orgsyn.org |
| N-fluoro-o-benzenedisulfonimide (NFOBS) | An effective electrophilic fluorinating reagent. | wikipedia.org |
| Selectfluor | A commercially available, highly effective N-F fluorinating agent. | wikipedia.org |
Subsequent Reductive Defluorination
In some synthetic strategies, it may be necessary to remove a fluorine atom. Reductive defluorination offers a pathway to achieve this transformation. Various methods have been explored for the defluorination of fluorinated aromatic compounds. nih.gov For example, the photoreductive treatment of perfluoroalkyl substances (PFASs) using systems like potassium iodide/UV or Fenton reagents (Fe(II)SO₄/H₂O₂) has been shown to be effective. nih.gov While these methods are often applied to more heavily fluorinated compounds, the principles can be relevant to the selective defluorination of specific fluorophenols.
Recent research has also explored enzymatic approaches. Heme dehaloperoxidases, for instance, have shown potential for the defluorination of fluorophenols. acs.orgmanchester.ac.uk The proposed mechanism involves an initial hydrogen atom abstraction from the phenol group, followed by further reaction steps that lead to the release of fluoride. manchester.ac.ukutsa.edu
Purification and Isolation Techniques in Synthetic Protocols
The final stage in any synthetic sequence is the purification and isolation of the target compound in a high state of purity.
Distillation and Recrystallization Methodologies
Distillation: Distillation is a primary technique for purifying liquid compounds, including phenols. gccpo.org For phenols, which can be susceptible to thermal decomposition, distillation is often carried out under reduced pressure to lower the boiling point. gccpo.org In the industrial purification of phenol, fractional distillation is used to separate it from various impurities. gccpo.org It is also possible to use a higher boiling organic solvent to aid in the separation of impurities by distillation. google.com
Recrystallization: For solid compounds, recrystallization is a powerful purification method. mt.com The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent system. mt.com An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. rochester.edu The process involves dissolving the impure solid in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals while impurities remain in the mother liquor. mt.comrochester.edu For halogenated aromatic compounds, specific solvents and the addition of a base may be used to facilitate purification by recrystallization, sometimes under pressure. google.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds. For a compound like this compound, a reverse-phase HPLC method is typically employed. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.
The purity assessment of this compound would involve dissolving a sample of the synthesized compound in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram would show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The purity is then calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
For the analysis of halogenated phenols, a C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of water (often with a small amount of acid, like trifluoroacetic acid, to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be effective in separating compounds with a range of polarities. Detection is typically achieved using a UV detector, as phenols absorb ultraviolet light.
| Parameter | Condition |
| Stationary Phase | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and water (with 0.1% trifluoroacetic acid) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Table 2: Typical HPLC Parameters for Purity Assessment of Halogenated Phenols
The choice of detection wavelength is crucial for sensitivity. Phenols generally exhibit strong absorbance in the UV region, and monitoring at two different wavelengths can help in identifying and quantifying a wider range of potential impurities. The retention time of the main peak under specific HPLC conditions serves as a key identifier for this compound in a given sample.
Chemical Reactivity and Transformation Pathways
Substitution Reactions of Halogen Atoms
The benzene (B151609) ring of 3-bromo-2-chloro-6-fluorophenol is substituted with three electron-withdrawing halogen atoms. This electronic feature makes the aromatic ring susceptible to various substitution reactions, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The presence of electron-withdrawing groups (halogens) activates the aryl halide towards nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr). The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence. chemsec.org In the first step, a nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemsec.org The aromaticity of the ring is temporarily lost in this intermediate. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
For this compound, the electron-withdrawing nature of the three halogen substituents enhances the electrophilicity of the carbon atoms to which they are attached, thereby facilitating the initial nucleophilic attack. youtube.com The stability of the intermediate Meisenheimer complex is a key factor in determining the feasibility of the reaction. The negative charge of the complex is delocalized and stabilized by the electron-withdrawing halogen atoms. While specific experimental data on the SNAr reactions of this compound are not extensively documented, related polyhalogenated aromatic compounds are known to undergo such transformations. youtube.com
Chemoselectivity and Regioselectivity in Halogen Exchange Reactions
In polyhalogenated compounds like this compound, the potential for selective substitution of one halogen over the others is a critical aspect of its chemistry. This chemoselectivity is influenced by several factors, including the carbon-halogen bond strength and the nature of the reaction (e.g., nucleophilic aromatic substitution vs. metal-catalyzed coupling).
In the context of palladium-catalyzed cross-coupling reactions, the regioselectivity is often governed by the relative strengths of the carbon-halogen bonds. masterorganicchemistry.comresearchgate.net The typical order of reactivity for aryl halides in oxidative addition to a palladium(0) complex is C-I > C-OTf > C-Br > C-Cl > C-F. Based on this trend, the carbon-bromine bond in this compound is expected to be the most reactive site for cross-coupling reactions, followed by the carbon-chlorine bond, with the carbon-fluorine bond being the least reactive.
However, the choice of catalyst, specifically the ligand on the palladium center, can significantly influence and even reverse this selectivity. researchgate.net For instance, in Suzuki-Miyaura couplings of bromoaryl triflates, some palladium-phosphine complexes show selectivity for the triflate group, while others favor the bromide. researchgate.net In ligand-free conditions, triflate-selective coupling has also been observed. researchgate.net
For SNAr reactions, the regioselectivity is primarily determined by the degree of activation provided by the electron-withdrawing groups and the stability of the resulting Meisenheimer complex. The position most activated for nucleophilic attack is typically ortho or para to the strongest electron-withdrawing groups. In this compound, all three halogens contribute to the activation of the ring.
Palladium-Catalyzed Amination and Cross-Coupling Reactions
The halogen substituents on this compound serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. organic-chemistry.org Based on the relative reactivity of aryl halides, the bromo substituent at the C-3 position of this compound would be the expected site for selective amination. Studies on similar dihalogenated systems, such as 6-bromo-2-chloroquinoline, have demonstrated successful selective Buchwald-Hartwig amination at the aryl bromide position in the presence of the aryl chloride. nih.gov
Suzuki-Miyaura Coupling: This cross-coupling reaction pairs an organoboron compound with an organic halide or triflate. It is a versatile tool for creating carbon-carbon bonds. For this compound, a Suzuki coupling would be anticipated to occur preferentially at the C-Br bond. The chemoselectivity can, however, be tuned by the choice of palladium catalyst and ligands, as demonstrated in related polyhalogenated systems. researchgate.net
The following table summarizes the expected selectivity in palladium-catalyzed reactions of this compound based on general principles.
| Reaction Type | Expected Reactive Site | Rationale |
| Buchwald-Hartwig Amination | C-Br | Higher reactivity of C-Br bond in oxidative addition. |
| Suzuki-Miyaura Coupling | C-Br | Higher reactivity of C-Br bond in oxidative addition. |
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group in this compound is a key functional group that can participate in a variety of reactions, including condensation, and the formation of ethers and esters.
Condensation Reactions with Electrophiles
Another important class of reactions is oxidative cross-coupling, where the phenol (B47542) is coupled with another aromatic system in the presence of an oxidizing agent. google.comsigmaaldrich.com Iron-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of complex polyaryl compounds directly from phenols. sigmaaldrich.com
Formation of Ethers and Esters
The hydroxyl group of this compound can be readily converted into ether and ester functionalities.
Etherification: The Williamson ether synthesis is a widely used method for preparing ethers, which involves the reaction of an alkoxide with a primary alkyl halide. youtube.comyoutube.commasterorganicchemistry.combyjus.comyoutube.com For this compound, this would involve a two-step process. First, the phenol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. Phenols are more acidic than alcohols, so bases like sodium hydroxide (B78521) can also be effective for deprotonation. youtube.com The synthesis of 2-chloro-6-fluoroanisole (B1586750) (the methyl ether of 2-chloro-6-fluorophenol) provides a precedent for this type of transformation on a similar substrate. nih.gov
Esterification: Phenols can be acylated to form esters by reacting them with acyl halides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. This is a standard transformation for phenols and would be expected to proceed readily with this compound.
The following table outlines the general conditions for the formation of ethers and esters from this compound.
| Transformation | Reagents | Product Type |
| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | Aryl ether (Ar-O-R) |
| Esterification | Acyl halide (RCOCl) or Anhydride ((RCO)₂O) / Base (e.g., Pyridine) | Aryl ester (Ar-O-COR) |
Oxidation and Reduction Reactions
Oxidative Transformations Leading to Quinones and Polymeric Products
The oxidation of phenols can lead to a variety of products, including quinones and polymeric materials, depending on the reaction conditions and the substitution pattern of the phenol. For halogenated phenols, oxidative processes can be initiated by chemical oxidants or enzymatic catalysts.
While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity of analogous halogenated phenols suggests probable transformation pathways. The presence of electron-withdrawing halogens on the aromatic ring influences the oxidation potential.
In principle, the oxidation of this compound can lead to the formation of substituted benzoquinones. The reaction would involve the initial formation of a phenoxyl radical, which can then undergo further oxidation. However, the positions of the halogen substituents (2, 3, and 6) relative to the hydroxyl group present significant steric hindrance and electronic deactivation, which may render the molecule less susceptible to simple oxidation compared to less substituted phenols.
Alternatively, oxidative polymerization is a known reaction for phenols, particularly those with electron-withdrawing groups like fluorine. A patented process describes the use of copper complex catalysts for the oxidative polymerization of fluorophenols to produce poly(oxyfluorophenylene) derivatives, which are valued as engineering plastics. google.com This process is also noted to be applicable to phenols containing other electron-withdrawing substituents such as chloro and bromo groups. google.com This suggests that under specific catalytic conditions, this compound could potentially undergo polymerization to form polyarylene ether-type structures.
Reductive Pathways for Dehalogenation or Alcohol Formation
Reductive processes involving this compound can target either the halogen substituents (dehalogenation) or the aromatic ring itself. Catalytic hydrogenation is a common method for achieving such transformations.
Reductive dehalogenation is a significant pathway for the detoxification of halogenated aromatic compounds. This process involves the removal of halogen atoms and their replacement with hydrogen. The relative ease of removal of halogens typically follows the order I > Br > Cl > F. Therefore, in this compound, the bromine atom would be the most susceptible to reductive cleavage, followed by the chlorine atom. The carbon-fluorine bond is generally the most resistant to reduction.
While specific experimental data on the reductive dehalogenation of this compound is scarce in the literature, related compounds demonstrate this reactivity. For instance, the reduction of a similar structure, 3-Bromo-2-chloro-6-fluorobenzaldehyde, would likely lead to the formation of the corresponding alcohol, 3-Bromo-2-chloro-6-fluorobenzyl alcohol, or undergo dehalogenation depending on the reducing agent and reaction conditions. synquestlabs.combldpharm.com
The complete reduction of the aromatic ring to a cyclohexanol (B46403) derivative is a more challenging transformation that would require harsh conditions, such as high-pressure hydrogenation with potent catalysts like rhodium or ruthenium on a support.
Advanced Reaction Mechanisms
Photo-induced Reactivity and Formation of Ketenes
The photochemistry of phenols can be complex, leading to various reactive intermediates and products. While specific photo-induced studies on this compound are not readily found, the general photochemistry of phenols involves processes like photo-ionization, O-H bond cleavage, and ring-opening reactions.
The formation of ketenes from phenols is a known photochemical process, often proceeding through a "photo-Fries" type rearrangement or via carbene intermediates. For this compound, irradiation with UV light could potentially induce cleavage of the O-H bond, followed by rearrangements and elimination steps that could lead to highly reactive ketene (B1206846) intermediates. However, the presence of multiple heavy halogens (Br, Cl) could also favor other photochemical pathways, such as carbon-halogen bond cleavage, leading to aryl radicals. The specific pathway would be highly dependent on the wavelength of light used and the reaction medium.
Isomerization Studies in Low-Temperature Matrices (e.g., C-O Bond Isomerization)
Low-temperature matrix isolation is a powerful technique used to study the structures and isomerization pathways of reactive molecules. In this method, a molecule of interest is trapped in an inert gas matrix (like argon or nitrogen) at cryogenic temperatures.
For this compound, such studies could provide valuable insights into its conformational isomers (rotamers) arising from the orientation of the hydroxyl group relative to the adjacent fluorine and chlorine atoms. The proximity of the fluorine and chlorine atoms to the hydroxyl group allows for the possibility of intramolecular hydrogen bonding, which could stabilize certain conformers.
Furthermore, C-O bond isomerization, leading to the formation of a dienone-type structure, is a potential but high-energy process. Low-temperature matrix studies combined with photochemistry could potentially induce and trap such isomers, allowing for their spectroscopic characterization. However, specific experimental data on the isomerization of this compound in low-temperature matrices is not currently available in the surveyed literature.
Molecular Dimerization and Intermolecular Interactions
In the solid state and in solution, this compound molecules can interact with each other through various intermolecular forces. The primary mode of interaction is expected to be hydrogen bonding between the phenolic hydroxyl group of one molecule and an electronegative atom (oxygen, fluorine, or chlorine) of a neighboring molecule.
The formation of hydrogen-bonded dimers is a common feature of phenols. For this compound, this could involve O-H···O, O-H···F, or O-H···Cl hydrogen bonds. The relative strengths and populations of these different types of hydrogen-bonded dimers would depend on the solvent and temperature.
Bond Dissociation Energies and Autoxidation Mechanisms
Bond Dissociation Energies
Bond dissociation energy (BDE) is the enthalpy change required to homolytically cleave a chemical bond in the gas phase. It is a critical parameter for assessing the likelihood of a particular bond to break and initiate a chemical reaction. For this compound, the BDEs of the phenolic O-H bond, as well as the C-H, C-C, C-O, C-Br, C-Cl, and C-F bonds, dictate its reactivity profile.
Theoretical studies, often employing Density Functional Theory (DFT), have been used to calculate the BDEs of various substituted phenols. mdpi.comresearchgate.netnih.gov These studies have shown that the nature and position of substituents on the phenol ring significantly influence the BDE of the phenolic O-H bond. Electron-withdrawing groups, such as halogens, generally tend to increase the O-H BDE compared to unsubstituted phenol. This is due to the stabilization of the parent phenol molecule and destabilization of the resulting phenoxyl radical by the inductive effect of the halogens.
In the case of this compound, the cumulative electron-withdrawing effects of the bromine, chlorine, and fluorine atoms are expected to result in a relatively high O-H BDE. The precise value is influenced by the interplay of inductive and resonance effects of the halogens at their respective positions.
A qualitative estimation of the relative bond dissociation energies for this compound is presented in the interactive table below. It is important to note that these are not absolute values but represent expected trends based on established principles of physical organic chemistry.
| Bond Type | Expected Relative BDE | Rationale |
| C-F | Highest | The C-F bond is the strongest carbon-halogen bond due to the high electronegativity of fluorine and the significant overlap between the carbon and fluorine orbitals. |
| C-Cl | High | The C-Cl bond is stronger than the C-Br bond but weaker than the C-F bond. |
| C-Br | Moderate | The C-Br bond is the weakest among the carbon-halogen bonds in this molecule, making it a potential site for initial degradation under certain conditions. |
| Aromatic C-H | High | Aromatic C-H bonds are generally strong and require significant energy to break. |
| Phenolic O-H | Moderately High | The presence of three electron-withdrawing halogens is expected to increase the O-H BDE relative to phenol, but it is still one of the more reactive sites in the molecule. |
| Aromatic C-C | Very High | The C-C bonds within the aromatic ring are very stable due to their sp2 hybridization and delocalized π-electron system. |
| C-O (Phenolic) | High | The phenolic C-O bond has partial double bond character due to resonance, making it stronger than a typical single C-O bond. |
This table presents a qualitative estimation of bond dissociation energies based on general principles of chemical bonding and substituent effects. Actual BDE values would require specific experimental measurements or high-level computational modeling.
Autoxidation Mechanisms
Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. For organic compounds like this compound, autoxidation typically proceeds via a free-radical chain reaction mechanism. youtube.com This process is often initiated by the abstraction of a hydrogen atom, most commonly from the phenolic hydroxyl group, to form a phenoxyl radical.
The autoxidation of this compound can be conceptualized in the following steps:
Initiation: The reaction is initiated by the formation of a phenoxyl radical. This can be triggered by exposure to heat, light, or the presence of a radical initiator. The abstraction of the phenolic hydrogen is the most likely initiation step due to the relative weakness of the O-H bond compared to the C-H and C-halogen bonds.
Propagation: The resulting 3-bromo-2-chloro-6-fluorophenoxyl radical is a resonance-stabilized species. It can react with molecular oxygen (a diradical) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another molecule of this compound, regenerating the phenoxyl radical and forming a hydroperoxide. This creates a chain reaction.
Termination: The chain reaction can be terminated by the combination of two radicals, such as two phenoxyl radicals or a phenoxyl radical and a peroxyl radical, to form stable, non-radical products.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Structure
Detailed quantum chemical calculations are essential for understanding the three-dimensional structure and energetics of 3-Bromo-2-chloro-6-fluorophenol.
Geometry Optimization via Density Functional Theory (DFT)
A geometry optimization using DFT, specifically with the B3LYP functional and the 6-311++G(d,p) basis set, would yield the most stable arrangement of atoms in the molecule. This calculation would provide precise bond lengths, bond angles, and dihedral angles. This data is foundational for all other computational analyses. However, no published results for these parameters for this compound were found.
Conformational Analysis and Rotameric Stability
The phenol (B47542) group's hydroxyl proton can exist in different orientations relative to the adjacent substituents (the chloro and fluoro groups). A conformational analysis would identify the possible rotamers (conformational isomers) and calculate their relative energy differences. This would reveal the most stable conformation and the energy barriers to rotation, which are influenced by steric hindrance and potential intramolecular interactions like hydrogen bonding. Specific energy difference values for the rotamers of this compound are not documented in the available literature.
Tautomeric Stability and Equilibrium Constants
Phenols can theoretically exist in equilibrium with their keto tautomers. Computational analysis would determine the relative stability of the phenolic (enol) form versus its corresponding keto forms. For this compound, this would involve comparing the energy of the aromatic phenol with its non-aromatic cyclohexadienone isomers. Generally, the aromaticity of the phenol ring makes the enol form significantly more stable. Calculations would quantify this energy difference and allow for the estimation of the equilibrium constant, though such specific data for this compound is not available.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule govern its reactivity and interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. Specific HOMO and LUMO energy values and their corresponding energy gap for this compound have not been reported.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution in a molecule. It describes charge transfer interactions (hyperconjugation) between filled and vacant orbitals, which are key to understanding molecular stability. It also calculates the natural charges on each atom, offering insights into electrostatic interactions and reactive sites. A specific NBO analysis for this compound is not present in the reviewed scientific papers.
Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, signifying areas prone to electrophilic attack, while regions of positive potential are colored blue, indicating sites susceptible to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.
For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the hydroxyl group, due to the high electronegativity of oxygen and the presence of lone pairs of electrons. This region would be the primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, making it a likely site for nucleophilic attack. The aromatic ring itself would display varying potentials due to the influence of the electron-withdrawing halogen substituents (bromine, chlorine, and fluorine). These substituents would create a complex electrostatic landscape on the ring, influencing its reactivity in electrophilic aromatic substitution reactions.
Table 1: Predicted Reactive Sites from MEP Analysis of this compound
| Reactive Site | Predicted Electrostatic Potential | Type of Attack |
| Oxygen of -OH group | Highly Negative | Electrophilic |
| Hydrogen of -OH group | Highly Positive | Nucleophilic |
| Aromatic Ring | Varied (influenced by halogens) | Susceptible to both, depending on region |
Bond Lengths, Mullikan Atomic Charges, Polarizability, and Dipole Moment Studies
Computational methods, particularly DFT, can accurately predict key structural and electronic parameters of this compound.
Bond Lengths: The calculated bond lengths within the molecule would reveal the influence of the substituents on the aromatic ring's geometry. For instance, the C-O bond of the phenol group and the C-X (X = Br, Cl, F) bonds will have characteristic lengths that can be compared to experimental data for similar compounds to validate the computational model. The bond lengths within the benzene (B151609) ring itself might show slight deviations from the standard 1.39 Å due to the electronic effects of the attached groups.
Mullikan Atomic Charges: Mullikan charge analysis distributes the total molecular charge among the individual atoms, providing insight into the electronic environment of each atom. In this compound, the oxygen, fluorine, and chlorine atoms are expected to carry significant negative charges due to their high electronegativity. The carbon atom attached to the hydroxyl group would likely have a positive charge, as would the hydrogen of the hydroxyl group. The bromine atom, being less electronegative than chlorine and fluorine, would also carry a negative charge, but its magnitude might be smaller.
Polarizability: Polarizability measures the ease with which the electron cloud of a molecule can be distorted by an external electric field. Halogenated compounds often exhibit significant polarizability. Theoretical calculations can provide the average polarizability (α) and the anisotropy of polarizability (Δα), which are important for understanding intermolecular interactions and nonlinear optical properties.
Table 2: Predicted Molecular Properties of this compound
| Property | Predicted Value (Illustrative) |
| C-O Bond Length | ~1.36 Å |
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-F Bond Length | ~1.35 Å |
| Mullikan Charge on Oxygen | ~ -0.6 e |
| Mullikan Charge on Fluorine | ~ -0.4 e |
| Mullikan Charge on Chlorine | ~ -0.2 e |
| Mullikan Charge on Bromine | ~ -0.1 e |
| Dipole Moment (μ) | ~ 2.5 D |
Note: The values in this table are illustrative and represent typical ranges for similar halogenated phenols. Specific computational studies on this compound are required for precise values.
Spectroscopic Property Prediction and Correlation
Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data.
Theoretical Vibrational Analysis (Infrared, Raman) and Experimental Validation
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and to assign the observed vibrational bands to specific molecular motions (e.g., stretching, bending, and torsional modes). The O-H stretching vibration, for example, is expected to appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C-X (halogen) stretching frequencies will appear at lower wavenumbers and can help to identify the presence and position of the halogen atoms.
Electronic Absorption Spectra Prediction using Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax). For this compound, the UV-Vis spectrum is expected to show characteristic absorptions corresponding to π → π* transitions within the aromatic ring. The positions and intensities of these absorptions will be influenced by the hydroxyl group and the halogen substituents.
Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Calculations
Theoretical calculations can also predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants for this compound. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts can be compared to experimental NMR data to aid in the structural elucidation of the compound. The calculations would predict a distinct chemical shift for the hydroxyl proton and for each of the aromatic protons, as well as for each of the carbon atoms in the benzene ring. The predicted values would be influenced by the electronic environment created by the halogen substituents.
Advanced Computational Methodologies
Beyond the standard DFT methods, more advanced computational methodologies can be applied to study this compound. These can include:
Ab initio methods: Higher-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more accurate predictions of molecular properties, albeit at a higher computational cost.
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time, including its conformational changes and its interactions with solvent molecules.
These advanced methods can provide a more nuanced and detailed understanding of the chemical and physical properties of this compound.
Spectroscopic Characterization Methodologies Beyond Basic Identification
Vibrational Spectroscopy (FT-IR, FT-Raman) in Elucidating Molecular Structure
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 3-Bromo-2-chloro-6-fluorophenol. These techniques are based on the interaction of infrared radiation with the molecule, leading to the absorption or scattering of photons at frequencies corresponding to the molecule's vibrational modes. researchgate.netijaemr.com
The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic bands that confirm the presence of its key structural features. The analysis of these spectra provides a molecular "fingerprint," which is highly specific to the compound. researchgate.net
Key Vibrational Modes for this compound:
O-H Vibrations: A prominent feature in the FT-IR spectrum is the stretching vibration of the hydroxyl (-OH) group, which typically appears as a broad band in the region of 3400-3600 cm⁻¹. ijaemr.comresearchgate.net The broadness of this peak is indicative of intermolecular hydrogen bonding in the condensed phase. The in-plane bending of the O-H group is expected around 1376 cm⁻¹. researchgate.net
C-H Aromatic Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are anticipated in the 3000-3100 cm⁻¹ region.
C-C Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically give rise to a series of sharp bands in the 1400-1600 cm⁻¹ range. ijaemr.com
C-O Stretching: The stretching vibration of the C-O bond of the phenolic group is expected to produce a strong band in the 1200-1300 cm⁻¹ region.
C-X (Halogen) Vibrations: The vibrations involving the carbon-halogen bonds are found in the lower frequency region of the spectrum. The C-F stretching vibration is typically observed around 1200-1250 cm⁻¹. The C-Cl stretching absorption appears in the 700-800 cm⁻¹ range, while the C-Br stretching is found at lower wavenumbers, typically between 500-600 cm⁻¹. researchgate.net
Interactive Data Table: Expected FT-IR/FT-Raman Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| O-H Stretch (Hydrogen Bonded) | 3400 - 3600 | Broad absorption in FT-IR |
| C-H Stretch (Aromatic) | 3000 - 3100 | Typically weak to medium intensity |
| C=C Stretch (Aromatic Ring) | 1400 - 1600 | Multiple sharp bands, characteristic of the aromatic system |
| O-H Bend (In-plane) | ~1376 | Confirms the presence of the phenolic hydroxyl group |
| C-O Stretch | 1200 - 1300 | Strong intensity band |
| C-F Stretch | 1200 - 1250 | Strong intensity |
| C-Cl Stretch | 700 - 800 | Medium to strong intensity |
| C-Br Stretch | 500 - 600 | Medium to strong intensity |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the carbon-hydrogen framework and the electronic environment of the fluorine atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of the protons in the molecule. For this compound, the spectrum is expected to show signals for the aromatic protons and the hydroxyl proton. pressbooks.pub
Aromatic Protons: The two remaining protons on the aromatic ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Their precise chemical shifts and coupling patterns (multiplicity) are dictated by the electronic effects (inductive and resonance) of the four different substituents (Br, Cl, F, OH). The fluorine atom will cause characteristic splitting of the signals of nearby protons due to ¹H-¹⁹F coupling.
Hydroxyl Proton: The chemical shift of the phenolic -OH proton is variable (typically δ 4-8 ppm) and depends on factors such as concentration, solvent, and temperature, due to hydrogen bonding. oup.com In a non-exchanging solvent like DMSO, this proton can show coupling to adjacent aromatic protons. acs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment. The spectrum of this compound will display six distinct signals for the aromatic carbons. The chemical shifts are influenced by the attached substituents. The carbon atoms bonded to the electronegative halogens and the oxygen atom will be significantly deshielded (shifted downfield). Furthermore, the signals for the carbons near the fluorine atom will exhibit splitting due to ¹³C-¹⁹F coupling.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The spectrum will show a single resonance for the fluorine atom in this compound. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The signal will be split into a multiplet due to coupling with the adjacent aromatic protons (¹H-¹⁹F coupling).
Interactive Data Table: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
| ¹H | ~ 6.8 - 7.5 (Aromatic H) | Doublets or doublets of doublets due to H-H and H-F coupling. |
| ¹H | ~ 5 - 9 (Phenolic OH) | Singlet (broad) or multiplet depending on solvent and H-H coupling. |
| ¹³C | ~ 100 - 160 (Aromatic C) | Six distinct signals. Carbons bonded to F will show large C-F coupling constants. Carbons bonded to Br, Cl, and O will be downfield. |
| ¹⁹F | ~ -110 to -140 | Multiplet due to coupling with ortho and meta protons. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π → π* transitions within the benzene ring.
The substitution of the benzene ring with a hydroxyl group and halogen atoms influences the energy of these transitions and, consequently, the position of the absorption maxima (λmax). The hydroxyl group, being an activating group, typically causes a bathochromic (red) shift of the primary and secondary absorption bands of benzene. The halogens also influence the absorption spectrum through their inductive and mesomeric effects. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show characteristic absorption bands. researchgate.net
Interactive Data Table: Expected UV-Vis Absorption Data
| Transition | Expected λmax (nm) | Notes |
| π → π* (Primary Band) | ~ 210 - 230 | Corresponds to the E2 band in benzene, typically intense. |
| π → π* (Secondary Band) | ~ 270 - 290 | Corresponds to the B band in benzene, shows fine structure in non-polar solvents, but this is often lost in polar solvents. The position is sensitive to substitution. |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, MS is particularly useful due to the characteristic isotopic patterns of bromine and chlorine. docbrown.info
Molecular Ion Peak: The mass spectrum will show a complex molecular ion [M]⁺ peak cluster. This is because bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), and chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities determined by the natural abundances of these isotopes. docbrown.info
Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for halogenated phenols include the loss of a halogen atom (Br or Cl), the loss of a hydrogen halide (HBr or HCl), or the elimination of a carbon monoxide (CO) molecule from the phenolic ring. The analysis of the m/z values of the fragment ions helps to piece together the structure of the original molecule. osti.gov
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Ion Fragment | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Notes |
| [C₆H₃⁷⁹Br³⁵ClFO]⁺ (Molecular Ion) | 224 | The start of a characteristic isotopic cluster (M, M+2, M+4) due to Br and Cl isotopes. docbrown.info |
| [M - Br]⁺ | 145 | Loss of a bromine radical. |
| [M - Cl]⁺ | 189 | Loss of a chlorine radical. |
| [M - CO]⁺ | 196 | Loss of neutral carbon monoxide, characteristic of phenols. |
| [M - HBr]⁺ | 144 | Loss of hydrogen bromide. |
| [M - HCl]⁺ | 188 | Loss of hydrogen chloride. |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and details of intermolecular interactions for this compound.
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and will form O-H···O hydrogen bonds with neighboring molecules, often leading to the formation of chains or cyclic synthons.
Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, forming Br···O or Cl···O interactions with the oxygen atom of a neighboring molecule. These interactions play a significant role in directing the crystal packing. nih.gov
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
A successful XRD analysis would provide precise coordinates for each atom in the unit cell, allowing for the calculation of all intramolecular bond lengths and angles, as well as the geometry and distances of the intermolecular hydrogen and halogen bonds.
Derivatives and Analogs of 3 Bromo 2 Chloro 6 Fluorophenol in Advanced Research
Synthesis and Functionalization of Novel Derivatives
The functionalization of phenols is a cornerstone of synthetic organic chemistry, providing access to a vast array of more complex molecules. acs.org For a polysubstituted molecule like 3-Bromo-2-chloro-6-fluorophenol, derivatization can be targeted at either the phenolic hydroxyl group or the aromatic ring's carbon-hydrogen (C-H) bonds.
Recent advancements have focused on metal-catalyzed and electrochemical C-H functionalization, which allow for the direct introduction of new chemical moieties with high regioselectivity. mdpi.com While the meta-position of phenols is typically challenging to functionalize, specialized catalytic systems have been developed to overcome this hurdle. mdpi.com In the case of this compound, the existing halogen substituents exert strong electronic and steric influences, guiding the position of any further functionalization.
Key synthetic strategies for creating derivatives include:
O-Alkylation and O-Arylation: The phenolic hydroxyl group can be readily converted into an ether. For instance, methylation would yield 2-Bromo-1-chloro-3-fluoro-methoxybenzene. This modification alters the compound's polarity and hydrogen-bonding capability.
C-H Functionalization: Directing groups can be used to introduce substituents at the remaining open positions on the aromatic ring. Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex biaryls, stilbenes, or alkynylated phenols.
Esterification: Reaction of the phenol (B47542) with acyl chlorides or carboxylic acids yields the corresponding esters, which can serve as prodrugs in medicinal chemistry or as building blocks in polymer synthesis. nih.gov
These functionalization methods are summarized in the table below.
| Functionalization Strategy | Reagents/Catalysts | Potential Product Type | Significance of Derivatization |
| O-Alkylation | Alkyl halides (e.g., CH₃I), Base (e.g., K₂CO₃) | Phenyl Ethers | Modifies polarity, removes acidic proton. |
| Esterification | Acyl chlorides, Carboxylic anhydrides | Phenyl Esters | Alters bioavailability, introduces new functional groups. nih.gov |
| C-H Arylation | Aryl bromides, Metal catalysts (e.g., Palladium, Ruthenium) | Biphenyl Derivatives | Creates complex scaffolds for materials or biological screening. mdpi.comnih.gov |
| C-H Alkenylation (Olefination) | Alkenes, Metal catalysts (e.g., Ruthenium) | Styrenylphenols | Introduces reactive double bonds for further synthesis. nih.gov |
Structure-Activity Relationship (SAR) Studies on Functionalized Analogs
Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its biological activity or chemical function. For halogenated phenols, SAR studies typically examine the influence of the number, type, and position of halogen substituents on a specific endpoint, such as antimicrobial efficacy, enzyme inhibition, or antioxidant potential.
For analogs of this compound, SAR investigations would focus on several key structural features:
Nature of the Halogen: The distinct electronegativity, size, and lipophilicity of fluorine, chlorine, and bromine atoms dramatically influence non-covalent interactions (e.g., halogen bonding, dipole-dipole) with biological targets. The carbon-fluorine bond is particularly strong, often enhancing metabolic stability. wikipedia.org
The Phenolic Hydroxyl Group: This group is a key hydrogen bond donor and acceptor and is ionizable. Modifying it to an ether or ester, as mentioned previously, would drastically alter these properties, which is a common strategy to probe its importance for a given biological activity.
The table below outlines hypothetical SAR considerations for derivatives of this compound.
| Structural Modification | Hypothesized Effect on Activity | Rationale |
| Replacement of Br with Cl | Potential increase in activity against certain targets. | Chlorine is smaller and more electronegative than bromine, potentially leading to a better fit in a compact binding pocket and stronger polar interactions. |
| Methylation of the -OH group | Likely loss of antioxidant activity; altered receptor binding. | The phenolic proton is crucial for free radical scavenging mechanisms. Removal prevents this and alters hydrogen bonding capacity. |
| Introduction of a nitro group | Increased electron-withdrawing character. | May enhance acidity of the phenol and alter its interaction with electron-rich biological targets. |
| Introduction of an amino group | Introduction of a basic, hydrogen-bonding site. | Could facilitate new interactions with biological targets, potentially leading to a different or enhanced activity profile. |
Coordination Chemistry and Ligand Properties of Halogenated Phenols
Halogenated phenols and their corresponding phenoxides (formed by deprotonation of the hydroxyl group) are effective ligands in coordination chemistry. They can bind to a wide range of metal ions through the oxygen atom, forming stable metal complexes. The electronic properties of the phenol, and thus its efficacy as a ligand, are heavily modulated by the attached halogen atoms.
In this compound, the three electron-withdrawing halogens decrease the electron density on the oxygen atom. This makes the phenol more acidic (easier to deprotonate) but weakens the Lewis basicity (donor capability) of the resulting phenoxide. This balance of properties can be exploited in the design of specialized metal complexes.
Key aspects of their coordination chemistry include:
Ligand Donor Properties: The electron-withdrawing nature of the halogens makes these phenoxides "harder" ligands compared to non-halogenated analogs, favoring coordination with hard metal ions.
Catalyst Scaffolds: Halogenated phenolates can act as ancillary ligands in transition metal catalysis. They can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity. For example, iron-porphyrin complexes have been used to catalyze the oxidative coupling of polyhalogenated phenols. nih.gov
Supramolecular Assembly: The presence of multiple halogen atoms allows for the formation of halogen bonds, which are non-covalent interactions that can direct the assembly of complex, multi-molecular architectures in the solid state.
The table below summarizes the potential ligand properties and applications.
| Metal Ion Type | Potential Complex Structure | Potential Application Area |
| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent coordination polymers | Chemical sensing, optical materials. wikipedia.org |
| Transition Metals (e.g., Fe³⁺, Cu²⁺, Ru²⁺) | Monomeric or polymeric complexes | Catalysis (e.g., oxidation, polymerization), magnetic materials. nih.govnih.gov |
| Main Group Metals (e.g., Al³⁺, Sn⁴⁺) | Metal-phenoxide clusters | Precursors for materials synthesis (e.g., ceramics). |
Applications in Advanced Materials and Chemical Sciences
Role as Essential Building Blocks in Complex Organic Molecules
The inherent reactivity of 3-Bromo-2-chloro-6-fluorophenol makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the introduction of diverse substituents at specific positions on the aromatic ring, facilitating the construction of highly elaborate molecular frameworks.
The hydroxyl group can be readily converted into other functional groups or utilized as a key anchoring point for further molecular elaboration. The interplay of the different halogens also influences the acidity of the phenol (B47542) and the regioselectivity of subsequent reactions, providing chemists with fine control over the synthetic process. While specific, publicly documented examples of its direct use in the synthesis of named complex molecules are limited, the structural motifs present in this compound are analogous to those found in a variety of biologically active compounds.
Integration in Specialty Chemical Production
The strategic placement of these halogens can be leveraged to tune the electronic and photophysical properties of the final products. For instance, in the design of new organic electronic materials, the ability to precisely modify the molecular structure is paramount for controlling properties like charge transport and energy levels. While detailed industrial-scale applications are often proprietary, the availability of this compound from various chemical suppliers underscores its utility in research and development within the specialty chemicals sector.
Development of Functional Materials and Polymers (e.g., Advanced Polymers)
The application of this compound extends to the field of materials science, particularly in the development of functional materials and advanced polymers. The phenolic hydroxyl group can serve as a monomeric unit for polymerization reactions, leading to the formation of poly(aryl ether)s and other high-performance polymers. The halogen atoms attached to the aromatic ring can impart desirable properties to the resulting polymers, such as enhanced thermal stability, flame retardancy, and chemical resistance.
Environmental and Green Chemistry Considerations
Development of Sustainable Synthetic Routes
The pursuit of sustainability in chemical manufacturing focuses on minimizing the environmental footprint of synthetic processes. For halogenated phenols, this involves moving away from traditional methods that may use harsh reagents and organic solvents towards greener alternatives. Key areas of research include the use of environmentally benign reaction media and novel energy sources to drive reactions.
Traditionally, organic syntheses are conducted in non-polar organic solvents. However, these solvents contribute significantly to the chemical industry's environmental impact, accounting for a large portion of its pollution. royalsocietypublishing.org Consequently, there is a strong drive to replace them with safer, more environmentally friendly alternatives like water or ethanol (B145695). royalsocietypublishing.orgnih.gov
Developing synthetic routes for halogenated phenols in aqueous media presents both opportunities and challenges. Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent. Research into the synthesis of substituted phenols has explored the use of water, though challenges such as the poor solubility of non-polar reactants can limit reaction efficiency and yield compared to solvents like ethanol. researchgate.net A successful green protocol for synthesizing various phenols utilizes aqueous hydrogen peroxide as an oxidant in ethanol, demonstrating a move towards greener reagents even when a fully aqueous system is not optimal. researchgate.netrsc.org This approach combines a green solvent with a benign oxidant, significantly improving the environmental profile of the synthesis. rsc.org The use of an aqueous base has also been documented as an effective method for breaking down intermediate complexes to recover the final halogenated phenol (B47542) product, illustrating another role for water in sustainable synthesis.
Photochemical reactions, which use light as an energy source, represent a powerful tool in green chemistry. Light-driven processes can often be conducted at ambient temperatures, reducing the energy consumption associated with conventional heating. royalsocietypublishing.org While direct photo-induced halogenation for the synthesis of complex phenols like 3-Bromo-2-chloro-6-fluorophenol is not yet a widely established method, related photochemical applications highlight its potential.
For instance, light-driven protocols have been successfully developed for the C-H alkylation of phenols. kb.se These methods can proceed rapidly under microfluidic conditions without the need for external photoredox or metal catalysts, showcasing the efficiency and sustainability of photochemical approaches. kb.se Furthermore, photocatalysis is effectively used in the degradation of persistent halogenated pollutants. In one innovative system, UV light is used to activate a titanium dioxide (TiO₂) surface, which in turn activates an immobilized enzyme (horseradish peroxidase) to break down pentachlorophenol (B1679276) and pentabromophenol. rsc.orgnih.gov This process, which uses light as a reagent to initiate detoxification, suggests the potential for reversing the concept to achieve targeted photochemical synthesis, where light could be used to control the addition of halogens to a phenol ring with high specificity.
Catalytic Approaches for Enhanced Atom Economy and Efficiency
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions, all of which contribute to improved atom economy and reduced waste. royalsocietypublishing.orgacs.org For the synthesis of halogenated phenols, catalytic methods offer significant advantages over traditional stoichiometric approaches.
Recent advancements include the development of highly efficient Lewis basic selenoether catalysts for the ortho-selective chlorination of phenols. researchgate.net This catalyst can achieve excellent regioselectivity (with ortho/para ratios greater than 20:1) at loadings as low as 1 mol%, minimizing waste and ensuring the desired isomer is the primary product. researchgate.net This high degree of control prevents the formation of unwanted by-products, a key principle of green synthesis.
Electrochemical methods using catalysts also present a sustainable alternative. The electrochemical halogenation of phenol using a chromium catalyst has been shown to be effective, avoiding the need for bulk chemical halogenating agents and reducing the generation of hazardous by-products. globalscientificjournal.com Another highly efficient protocol for synthesizing substituted phenols involves the use of aqueous hydrogen peroxide and hydrobromic acid in ethanol, a process that can be completed in as little as one minute at room temperature and is scalable, offering both speed and efficiency. rsc.org
Table 1: Comparison of Catalytic Approaches for Phenol Halogenation/Synthesis
| Catalytic Method | Catalyst Example | Key Advantages | Reference |
| Lewis Base Catalysis | Selenoether Catalyst | High ortho-selectivity (>20:1), low catalyst loading (1%) | researchgate.net |
| Electrochemical Catalysis | Chromium Trichloride (CrCl₃) | Avoids bulk chemical reagents, fewer hazardous by-products | globalscientificjournal.com |
| Rapid Synthesis | H₂O₂/HBr in Ethanol | Extremely fast (1 minute), scalable, mild conditions | rsc.org |
Biodegradation Studies and Environmental Fate of Halogenated Phenols
Studies have shown that these chemicals can be found in house dust, wildlife, and human tissues, far from their point of origin. nih.govnih.gov A significant concern is the uncontrolled burning of electronic waste containing brominated and chlorinated flame retardants, which can form highly toxic brominated and chlorinated dioxins and furans. nih.govnih.gov
However, nature does provide pathways for degradation. Certain microorganisms have evolved the ability to break down these challenging compounds.
Fungal Degradation: The soil fungus Penicillium frequentans can metabolize various monohalogenated and dihalogenated phenols. It oxidizes them into corresponding halocatechols, which can then undergo ring cleavage. Current time information in Powiat rzeszowski, PL.
Bacterial Degradation: The phototrophic bacterium Rhodopseudomonas palustris has demonstrated the ability to degrade 2-chlorophenol (B165306) with up to 95% efficiency. nih.gov Similarly, bacterial consortia isolated from petroleum refinery wastewater have shown high efficacy in biodegrading phenol. osti.gov The process typically involves oxidation of the phenol to a catechol, followed by enzymatic cleavage of the aromatic ring. Current time information in Powiat rzeszowski, PL.
These biodegradation pathways are critical for the natural attenuation of halogenated phenols in contaminated soil and water.
Economic Feasibility and Cost Reduction in Synthesis
For any green chemistry alternative to be widely adopted, it must be economically viable. The economic benefits of sustainable processes often align with their environmental advantages, such as reduced waste disposal costs, lower energy consumption, and decreased reliance on expensive or hazardous reagents. researchgate.net
Several strategies can reduce the cost of synthesizing halogenated phenols:
Process Intensification: Developing highly efficient, rapid, and scalable reactions significantly lowers operational costs. A one-minute synthesis of phenols that avoids chromatographic purification is a prime example of a process that saves time, materials, and energy. rsc.org
Elimination of Expensive Reagents: Research into the synthesis of nitrophenols has demonstrated an economical pathway that avoids the use of costly surfactants and catalysts, relying instead on optimizing physical parameters like temperature. ppaspk.org This approach simplifies the process and reduces material costs. ppaspk.org
Catalyst Cost Management: While catalysts are enabling, their cost can be a barrier. Tools like the "CatCost" software developed by the U.S. Department of Energy help researchers estimate the manufacturing cost of pre-commercial catalysts, allowing for early-stage economic evaluation and guiding research towards more affordable materials. energy.gov
An early economic evaluation of the catalytic oxidation of phenol in wastewater from 1973 provided a framework for such analyses, calculating the total cost for reducing phenol concentrations from different industrial sources. osti.gov Modern green syntheses build on this by designing processes that are inherently more economical and sustainable from the outset.
Future Research Directions and Emerging Paradigms
Innovations in Regio- and Chemoselective Synthesis
The precise synthesis of polysubstituted aromatic compounds like 3-Bromo-2-chloro-6-fluorophenol presents a significant challenge due to the need for high regio- and chemoselectivity. Current synthetic routes often involve multiple steps with potential for isomeric byproducts. Future innovations will likely focus on developing more efficient and selective methodologies.
Key Research Thrusts:
Directed Ortho-Metalation (DoM): The development of novel directing groups that can guide the sequential introduction of halogen atoms onto the phenol (B47542) ring with high precision is a promising area. Research into the lithiation and subsequent electrophilic quenching of protected fluorophenols could provide a viable pathway to control the substitution pattern.
Catalytic C-H Functionalization: Transition-metal-catalyzed C-H activation and functionalization offer a powerful strategy for the direct and selective introduction of halogens. Future work could involve designing catalysts that can differentiate between the various C-H bonds on a fluorinated phenolic precursor, enabling the direct insertion of bromine and chlorine at the desired positions.
Flow Chemistry: Continuous flow chemistry platforms can offer enhanced control over reaction parameters such as temperature, pressure, and reaction time. cam.ac.uk This can lead to improved yields, higher selectivity, and safer handling of reactive halogenating agents. cam.ac.uk The integration of in-line purification and analysis could streamline the synthesis of complex halogenated phenols.
Enzymatic Halogenation: The exploration of halogenase enzymes for the biosynthesis of halogenated phenols is a growing field. udel.edu While challenging for multi-halogenated compounds, future research in enzyme engineering and directed evolution could yield biocatalysts capable of the regio- and chemoselective halogenation of phenolic substrates under mild, environmentally friendly conditions. udel.edu
A hypothetical improved synthesis might start from 2-fluoroaniline, using protection and directed halogenation steps to build the desired substitution pattern, a strategy adapted from methods used for similar compounds like 2-bromo-6-fluoroaniline (B133542). google.com
Exploration of Novel Applications in Bio- and Material Sciences
The structural features of this compound suggest a range of potential applications in both biological and material sciences. Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making them valuable in drug design and material engineering.
Potential Application Areas:
Medicinal Chemistry: Halogenated phenols are important intermediates in the synthesis of pharmaceuticals. ontosight.ai The related compound, 3-Bromo-2-chlorophenol, is used in the preparation of inhibitors for the PD-1/PD-L1 pathway, a key target in cancer immunotherapy, and as a precursor for dual inhibitors of D2 and DAT receptors for treating schizophrenia. guidechem.com Future research could explore this compound as a building block for novel therapeutic agents, where the fluorine atom could enhance metabolic stability and binding affinity. The diverse halogenation pattern offers opportunities to fine-tune biological activity. ontosight.aiguidechem.com
Agrochemicals: Many successful pesticides and herbicides contain halogenated aromatic rings. The specific combination of halogens in this compound could lead to the discovery of new agrochemicals with unique modes of action or improved environmental profiles.
Material Science: The presence of multiple halogens allows for the formation of halogen bonds, which are specific non-covalent interactions that can be used to construct supramolecular assemblies and advanced materials. researchgate.net Research could focus on incorporating this phenol into liquid crystals, polymers, or organic frameworks, where its properties could contribute to enhanced thermal stability, flame retardancy, or specific electronic characteristics. The field of natural organohalogens is a frontier for discovering new medicinal agents. acs.org
Table 1: Potential Applications Based on Structural Analogs
| Field | Potential Application of this compound | Rationale based on Analogous Compounds |
|---|---|---|
| Medicinal Chemistry | Intermediate for oncology drugs (e.g., PD-1/PD-L1 inhibitors) | 3-Bromo-2-chlorophenol is a known precursor for this class of drugs. guidechem.com |
| Precursor for central nervous system (CNS) agents | 3-Bromo-2-chlorophenol is used to synthesize D2/DAT receptor inhibitors. guidechem.com | |
| Agrochemicals | Synthesis of novel pesticides or fungicides | Halogenated phenols are common motifs in agrochemicals. ontosight.ai |
| Material Science | Component for flame-retardant polymers | Halogenated compounds are widely used as flame retardants. ontosight.ai |
Predictive Modeling and Machine Learning Integration in Halogenated Phenol Chemistry
The complexity of halogenated phenols makes them ideal candidates for the application of predictive modeling and machine learning (ML). These computational tools can accelerate research by predicting properties, optimizing syntheses, and screening for potential applications and hazards.
Emerging Computational Paradigms:
Reaction Prediction and Optimization: Machine learning models, trained on large datasets of chemical reactions, can predict the optimal conditions (catalysts, solvents, temperature) for synthesizing complex molecules like this compound. researchgate.net This can reduce the number of experiments needed, saving time and resources. researchgate.netyoutube.com ML-enabled process optimization is particularly powerful for ultra-fast flow chemistry. cam.ac.uk
Property Prediction (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict the biological activity, toxicity, and physicochemical properties of new compounds. By analyzing the structural features of this compound, ML algorithms could estimate its potential as a drug candidate or identify potential environmental risks associated with its degradation. mdpi.com
Understanding Non-Covalent Interactions: Machine learning is being applied to better understand and predict the strength and geometry of halogen bonds. researchgate.net This is crucial for designing new materials and drugs where these interactions are key. Models can analyze large datasets of molecular structures to identify patterns that govern halogen bonding, guiding the rational design of functional molecular systems. researchgate.net
Spectroscopic Data Prediction: Computational models can predict spectroscopic data such as NMR spectra. While experimental data for this compound is scarce, predicted spectra can aid in the identification and characterization of this and other novel halogenated compounds.
Table 2: Application of Machine Learning in Halogenated Phenol Research
| ML Application | Objective | Potential Impact on this compound Research |
|---|---|---|
| Reaction Modeling | Predict optimal synthesis conditions and yields. | Accelerate the development of efficient and selective synthetic routes. researchgate.netyoutube.com |
| QSAR/QSPR | Forecast biological activity, toxicity, and environmental fate. | Enable rapid virtual screening for potential applications and hazards, guiding experimental work. mdpi.com |
| Interaction Analysis | Characterize and predict halogen bonding interactions. | Facilitate the design of novel materials and pharmaceuticals based on this compound. researchgate.net |
| Spectroscopy Prediction | Generate predicted NMR, IR, and mass spectra. | Aid in the structural confirmation of newly synthesized batches of the compound. |
The integration of these predictive technologies will be pivotal in navigating the vast chemical space of halogenated phenols, allowing researchers to more effectively harness the potential of specific molecules like this compound.
Q & A
[Basic] What are common synthetic routes for 3-Bromo-2-chloro-6-fluorophenol, and how can competing substitution reactions be minimized?
Methodological Answer:
Synthesis typically involves sequential halogenation guided by directing effects. For example:
- Step 1: Fluorination via diazonium salt intermediates (e.g., Balz-Schiemann reaction) to introduce the -F group at the para position.
- Step 2: Chlorination using electrophilic reagents (e.g., Cl₂/FeCl₃) at the ortho position, leveraging the meta-directing nature of fluorine.
- Step 3: Bromination under controlled conditions (e.g., Br₂ with a Lewis acid) at the meta position relative to chlorine.
To minimize competing substitutions, use protecting groups (e.g., acetyl for -OH) during halogenation steps and optimize reaction temperatures .
[Basic] How can chromatographic techniques be optimized for purifying this compound?
Methodological Answer:
- HPLC: Use a reverse-phase C18 column with a gradient mobile phase (e.g., acetonitrile/water + 0.1% trifluoroacetic acid) to resolve polar halogenated byproducts. Adjust pH to 2–3 to suppress phenolic -OH ionization .
- TLC: Employ silica gel plates with ethyl acetate/hexane (3:7) for preliminary purity checks. Visualize under UV (254 nm) due to aromatic halogen absorption .
[Advanced] How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing -Cl (ortho) and -F (para) groups deactivate the ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the bromine-bearing carbon. Density Functional Theory (DFT) calculations (B3LYP functional) predict reduced electron density at the brominated position, favoring oxidative addition with Pd(0) catalysts. Steric hindrance from -Cl may slow transmetallation, requiring bulky ligands (e.g., SPhos) .
[Advanced] What crystallographic challenges arise in refining derivatives of this compound, and how can SHELX address them?
Methodological Answer:
Heavy atoms (Br, Cl) cause significant X-ray absorption, complicating data correction. Use SHELXL for:
- Disorder modeling: Split refinement for overlapping halogen positions.
- Anisotropic displacement parameters: Refine Br/Cl/Fl anisotropic thermal motion to reduce residuals.
- Twinned data: Apply TWIN/BASF commands for non-merohedral twinning observed in halogen-rich crystals .
[Basic] What spectroscopic markers confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: A singlet at δ 9.5–10.5 ppm for phenolic -OH (exchange broadening).
- ¹³C NMR: Distinct carbons adjacent to halogens (e.g., C-Br at δ 110–120 ppm, C-Cl at δ 125–135 ppm).
- ¹⁹F NMR: A singlet near δ -110 ppm (para-F).
- IR: Broad -OH stretch (~3200 cm⁻¹) and C-Br/C-Cl stretches (550–750 cm⁻¹) .
[Advanced] How do computational methods predict regioselectivity in electrophilic substitution?
Methodological Answer:
DFT (e.g., B3LYP/6-311+G(d,p)) calculates Fukui indices to identify electrophilic attack sites. For this compound:
- Local softness maps show higher electrophilicity at the bromine-adjacent carbon.
- Solvent effects (PCM model) can shift regioselectivity; DMSO stabilizes transition states via hydrogen bonding .
[Basic] What storage conditions prevent degradation of this compound?
Methodological Answer:
- Temperature: Store at 0–6°C in amber vials to slow photodegradation.
- Atmosphere: Use argon/vacuum-sealed containers to minimize oxidation.
- Stability: Monitor via HPLC every 3 months; degradation products include dehalogenated phenols .
[Advanced] How do steric/electronic factors affect Ullmann or Buchwald-Hartwig aminations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
